![molecular formula C16H11F3N2O2 B2937708 4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one CAS No. 704875-69-4](/img/structure/B2937708.png)

4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

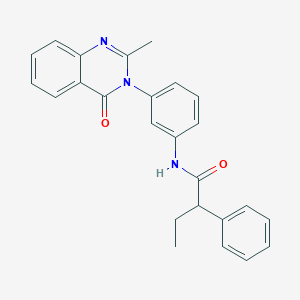

4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one, commonly known as TFDBQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, materials science, and biological research. TFDBQ is a heterocyclic compound that contains a quinoxaline ring and a trifluoromethyl group, which makes it a unique and versatile molecule.

Wissenschaftliche Forschungsanwendungen

Tuning of Aggregation Enhanced Emission

Research has demonstrated the capability of certain quinoxalin-2-one derivatives to form nanoaggregates in aqueous-DMF solution, showcasing aggregation-enhanced emission. These nanoaggregates have been characterized through scanning electron and atomic force microscopy images. The study highlights how the photophysical properties of these compounds can be manipulated in both solution and solid states, correlating with the nature of benzoic acid derivatives due to π-π stacking, intermolecular, and intramolecular interactions. This understanding is further deepened through density functional theory calculations, which provide insights into their molecular and electronic behaviors (Srivastava et al., 2016).

Synthesis of Fused Nitrogen-Containing Heterocycles

Another study explores the reactivity of 3-benzoyl-1,2-dihydroquinoxalin-2-one with hydrazine and thiosemicarbazide, leading to the formation of corresponding hydrazone and thiosemicarbazone. This process further extends to yield 3-(α-arylazobenzylidene)-1,2,3,4-tetrahydroquinoxalin-2-ones, tautomeric to their respective arylhydrazones, through intramolecular cyclocondensation. The research elucidates the pathway towards 3-phenylpyrazolo[3,4-b]quinoxalines (3-phenylflavazoles), highlighting a method for synthesizing flavazole structures under specific conditions (Mamedov et al., 2003).

Development of Trifluoromethylated Tetrahydrobenzo[g]chromene Derivatives

The efficient synthesis of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates showcases the application of one-pot multicomponent reactions. This synthesis process, facilitated by the combination of ammonium acetate and acetic acid, underscores the potential of trifluoromethylated compounds in creating structurally diverse molecules through Knoevenagel condensation followed by Michael addition and regioselective intramolecular annulation (Duan et al., 2013).

Experimental and Theoretical Studies on Fluorinated Heterocycles

Research focusing on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation presents a novel approach to developing compounds critical in pharmaceutical and agrochemical industries. The study describes the synthesis of monofluorinated alkene and gem-difluorinated dihydroisoquinolin-1(2H)-ones, emphasizing the synthetic potential and mechanistic insights provided by density functional theory (DFT) studies. These findings highlight the importance of fluorinated heterocycles and the mechanisms behind their formation (Wu et al., 2017).

Safety and Hazards

Wirkmechanismus

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could be crucial for its biological activity.

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2/c17-16(18,19)11-5-3-4-10(8-11)15(23)21-9-14(22)20-12-6-1-2-7-13(12)21/h1-8H,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGOHJWISMGJJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937625.png)

![(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937626.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2937630.png)

![Tert-butyl N-(2-amino-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2937635.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid](/img/structure/B2937639.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentylpurine-2,6-dione](/img/structure/B2937640.png)

![N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2937641.png)

![N-(1,3-benzothiazol-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2937642.png)

![N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937645.png)